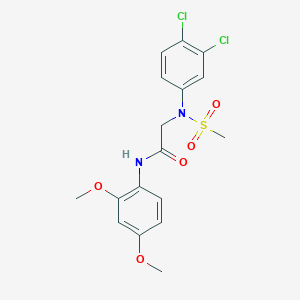![molecular formula C26H20N2O4 B3671314 2-(4-methoxyphenoxy)-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3671314.png)
2-(4-methoxyphenoxy)-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]acetamide
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]acetamide is an organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenoxyacetyl chloride. This intermediate is then reacted with 2-(naphthalen-2-yl)-1,3-benzoxazole in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methoxyphenoxy)-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The naphthalenyl group can be reduced under specific conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the naphthalenyl group can produce a dihydronaphthalene derivative.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares structural similarities but differs in the functional groups attached to the aromatic rings.
9,10-di(naphthalen-2-yl)anthracene derivatives: Similar in having naphthalenyl groups but differ in their overall structure and applications.
Uniqueness
2-(4-methoxyphenoxy)-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]acetamide is unique due to its combination of methoxyphenoxy, naphthalenyl, and benzoxazolyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-30-21-9-11-22(12-10-21)31-16-25(29)27-20-8-13-24-23(15-20)28-26(32-24)19-7-6-17-4-2-3-5-18(17)14-19/h2-15H,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWKZFDRECPOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(2-methoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B3671239.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3671249.png)
![8-ethoxy-3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3671251.png)
![N-(2-fluorophenyl)-2-{(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B3671263.png)

![(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B3671285.png)
![2-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B3671291.png)
![5-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3671304.png)
![N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE](/img/structure/B3671311.png)
![4-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3671320.png)

![6-CHLORO-7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE](/img/structure/B3671336.png)
![methyl 4-({3-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3671343.png)

